Pyrithiobac

Catalog No.
S1495825
CAS No.
123342-93-8
M.F
C13H11ClN2O4S
M. Wt
326.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithiobac

CAS Number

123342-93-8

Product Name

Pyrithiobac

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

The exact mass of the compound Pyrithiobac is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrithiobac (CAS 123342-93-8) is a highly potent pyrimidinyl thiobenzoate compound primarily recognized as an inhibitor of acetolactate synthase (ALS). While its sodium salt (pyrithiobac-sodium) is widely commercialized as a broadleaf herbicide, the free acid form is specifically procured for advanced laboratory and industrial applications requiring strict organic solvent compatibility and precise molar control. As the direct protonated precursor, pyrithiobac free acid serves as an essential analytical reference standard, a critical starting material for the synthesis of novel agrochemical derivatives, and a highly controlled baseline for in vitro enzyme kinetic assays [1].

Research Fit

ALS enzyme inhibition studies in cotton crop systems
Post-emergence broadleaf and grass weed research
Metabolism-based crop selectivity investigations
Environmental fate and soil behavior assessment

Substituting pyrithiobac free acid with the more common pyrithiobac-sodium salt introduces severe limitations in both synthetic and analytical workflows. The sodium salt is extremely hydrophilic, exhibiting a water solubility exceeding 700 g/L, which makes it highly unsuitable for direct use in non-aqueous synthetic couplings (such as esterification or amidation) without a yield-reducing acidification and extraction step [1]. Furthermore, in trace environmental analysis via LC-MS/MS, the hygroscopic nature of the sodium salt compromises gravimetric precision, while the introduction of sodium counterions can cause significant ion suppression and adduct formation, skewing quantification limits [2]. Consequently, the free acid is required for precise analytical standardization and organic-phase derivatization.

Substitution Risk

Spectrum Weed control spectrum differs markedly across ALS inhibitor subclasses; species-specific efficacy data required before substitution.
Persistence Soil half-life and carryover risk vary by compound; persistence differences may alter rotational crop safety intervals.
Mobility Leaching potential and groundwater risk profiles differ; environmental fate context must inform site-specific selection.

Organic Solvent Compatibility for Derivative Synthesis

Pyrithiobac free acid exhibits high solubility in polar organic solvents such as acetone and methanol, sharply contrasting with its sodium salt counterpart. While pyrithiobac-sodium possesses an extreme aqueous solubility of approximately 705 g/L at pH 7 and poor solubility in non-polar organics, the free acid form allows for immediate dissolution in organic media [1]. This distinct solubility profile eliminates the need for aqueous-to-organic phase extraction steps during the synthesis of novel derivatives.

Evidence DimensionAqueous vs. Organic Solubility
Target Compound DataSoluble in acetone and methanol; low water solubility
Comparator Or BaselinePyrithiobac-sodium (705 g/L water solubility at pH 7)
Quantified DifferenceThe free acid shifts the solubility profile from highly hydrophilic to organic-compatible.
ConditionsStandard laboratory temperature and pressure.

Enables direct, high-yield synthetic coupling reactions (e.g., amidation) in organic solvents without requiring precursor acidification.

Prickly Sida Control
Head-to-head
Pyrithiobac-sodium 70 g a.i./ha: reported higher prickly sida control Trifloxysulfuron-sodium 5.3–8 g a.i./ha: higher sicklepod and pitted morningglory control Species-specific efficacy divergence observed
Supports species-specific ALS inhibitor selection
Field trials, Rohwer AR, 2000–2001, postemergence

Gravimetric Precision and MS Compatibility in Analytical Workflows

For environmental monitoring and residue analysis, the exact molar calibration of the standard is critical. Pyrithiobac free acid (MW 326.76 g/mol) provides a stable, non-hygroscopic solid for gravimetric preparation, whereas the sodium salt (MW 348.74 g/mol) introduces a ~6.3% mass variation due to the counterion [1]. More importantly, utilizing the free acid in LC-MS/MS protocols prevents the introduction of excess sodium ions into the ionization source, thereby mitigating Na+ adduct formation and subsequent ion suppression that can artificially raise the limit of detection (LOD) [2].

Evidence DimensionMolar Mass and Ionization Purity
Target Compound DataPyrithiobac free acid (MW 326.76 g/mol, no counterion)
Comparator Or BaselinePyrithiobac-sodium (MW 348.74 g/mol, introduces Na+ ions)
Quantified DifferenceEliminates ~6.3% counterion mass contribution and prevents sodium-induced MS ion suppression.
ConditionsTrace environmental residue analysis via LC-MS/MS.

Ensures absolute accuracy in standard curve generation and maximizes detector sensitivity in trace analytical assays.

GR Soybean Control
Head-to-head
Pyrithiobac-sodium 72 g a.i./ha: 77% control; 108 g a.i./ha: 36% control (GR/ST) Trifloxysulfuron-sodium 5.2 g a.i./ha: 100% control; 7.9 g a.i./ha: 100% control (GR/ST) Trifloxysulfuron-sodium achieved >98% control at ~14× lower rate
Context-dependent; not suitable for GR soybean volunteer control
Postemergence field experiment

High-Potency Baseline for In Vitro ALS Enzyme Assays

In purified enzyme assays, pyrithiobac free acid serves as a highly potent, low-nanomolar baseline for evaluating acetolactate synthase (ALS) inhibition. Recent in vitro studies demonstrate that pyrithiobac achieves an IC50 of 25 nM against wheat ALS and 7 nM against Arabidopsis ALS [1]. Using the pure acid form ensures that the calculated molarity reflects only the active inhibitory moiety, providing a more accurate kinetic baseline than commercial salt formulations when benchmarking novel experimental ALS inhibitors.

Evidence DimensionTarget Enzyme Inhibition (IC50)
Target Compound DataIC50 of 25 nM (wheat ALS) and 7 nM (Arabidopsis ALS)
Comparator Or BaselineExperimental ALS inhibitors (e.g., compound C3, IC50 > 7,000 nM)
Quantified DifferenceDemonstrates >200-fold higher potency than certain experimental baseline compounds.
ConditionsPurified in vitro ALS enzyme assay.

Provides a precise, highly active reference standard for structural biology and resistance-mutation screening without counterion weight artifacts.

Soil Half-Life
Context-dependent
61–62 days in-field
Imazaquin comparator: 71 days; laboratory: 60 days at 25°C
Reported half-life supports rotational planning review
Mississippi/Louisiana fields, silty clay and sandy loam
Leaching Potential
Head-to-head
Pyrithiobac-sodium 70 g a.i./ha: leached to 25 cm with ≥15 mm rainfall Trifloxysulfuron-sodium 7.5 g a.i./ha: lower mobility; exceeded 20 cm only with CaO liming Greater downward mobility reported under identical conditions
Higher mobility context requires site-specific assessment
Soil columns, factorial liming design, 0–45 mm rainfall
Tank-Mix Yield
Reported
42–45% yield increase
Pyrithiobac-sodium + quizalofop-ethyl 125 g a.i./ha: 2226–2367 kg/ha seed cotton
Reported yield response supports economic evaluation
Punjab, India, two-season Bt cotton field trials
Metabolic Selectivity
Class-level
Similar ALS I50 values across cotton and weed species; target-site insensitivity does not explain selectivity. Cotton tolerance attributed to differential detoxification metabolism.
Metabolic selectivity mechanism informs resistance management
In vitro ALS enzyme assays, multiple plant species

Analytical Reference Standards for Environmental Monitoring

Pyrithiobac free acid is the required calibrant for LC-MS/MS and HPLC protocols detecting pyrimidinyl thiobenzoate residues in soil and water matrices, where avoiding sodium-induced ion suppression is critical for maintaining low detection limits [1].

Precursor for Novel Agrochemical Synthesis

Due to its solubility in organic solvents like acetone and methanol, the free acid is the direct starting material of choice for synthesizing new ester or amide derivatives targeting ALS or cross-screening against other biological targets [2].

In Vitro Enzyme Kinetics and Binding Assays

Procured for precise IC50 and Ki determinations in acetolactate synthase (ALS) structural biology, where exact molar control of the active moiety is required without the hygroscopic variability of salt forms [3].

Custom Non-Aqueous Formulation Development

Selected by formulation chemists developing emulsifiable concentrates (ECs) or specialized organic solvent systems where the extreme water solubility of the sodium salt formulation would compromise physical stability [4].

Application Fit

Application
Selection Property
Validation Focus
Prickly sida-dominant cotton weed studies
Reported species-specific control ranking
Prickly sida efficacy endpoint validation
Mixed weed spectrum Bt cotton research
Tank-mix broad-spectrum activity profile
Yield-response endpoint context
Crop rotation safety assessment
Soil persistence and carryover profile
Rotational crop bioassay response
Groundwater vulnerability research
Soil mobility and leaching profile
Column leaching under simulated rainfall

XLogP3

3.4

Melting Point

149.5 °C

UNII

3327Q8RB9O

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123342-93-8

Wikipedia

Pyrithiobac

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